
methyl N-(2-thienylmethyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-thienylmethyl)carbamodithioate is a chemical compound with the molecular formula C7H9NS3 . It is listed in various chemical databases, indicating its relevance in the field of chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
One notable application is in the field of materials science, where similar thiophene-based compounds are used in the development of polymer solar cells. For instance, thiophene derivatives are incorporated into ternary blend polymer solar cells to serve as electron-cascade acceptors. This strategy enhances the power conversion efficiency of the cells by providing a bridging role between other materials, thus facilitating efficient charge transfer and improving overall device performance (Cheng, Li, & Zhan, 2014).
Antimalarial Agents
In medicinal chemistry, thiophene-based compounds have been explored for their potential antimalarial properties. Specific derivatives have shown activity against Plasmodium berghei infected mice, highlighting the potential of thiophene-containing compounds in the development of new antimalarial agents. However, the enhancement in activity is accompanied by increased toxicity, indicating a critical area for further optimization (Klayman, Scovill, Bartosevich, & Bruce, 1983).
Antitumor Activity
Research into thiophene-carbonyl compounds has also identified potential antitumor agents. Studies on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate, for example, have shown activity against various types of leukemia and carcinoma, underscoring the versatility of thiophene derivatives in oncological research. The observed effectiveness, coupled with low toxicity, suggests these compounds as promising candidates for clinical applications (Atassi & Tagnon, 1975).
Metal Organic Frameworks (MOFs)
Additionally, thiophene-based compounds have been utilized in the synthesis of metal-organic frameworks (MOFs) acting as heterogeneous catalysts. These catalysts have shown efficacy in the selective N-methylation of aromatic primary amines, demonstrating the utility of thiophene derivatives in facilitating environmentally friendly and efficient chemical reactions (Dhakshinamoorthy, Álvaro, & García, 2010).
Electrochromic Polymers
The synthesis and study of thiophene-based electrochromic polymers reveal their potential for applications in smart materials. These polymers exhibit multicolor electrochromic behavior, which could be utilized in the development of advanced display technologies and smart windows, demonstrating the broad applicability of thiophene derivatives in materials science (Reddinger, Sotzing, & Reynolds, 1996).
Eigenschaften
IUPAC Name |
methyl N-(thiophen-2-ylmethyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRLICNBQOAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
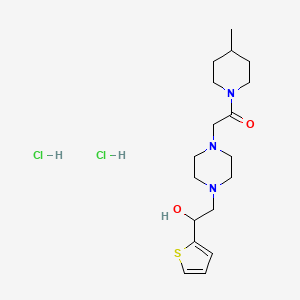
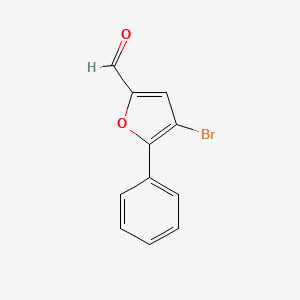
![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)
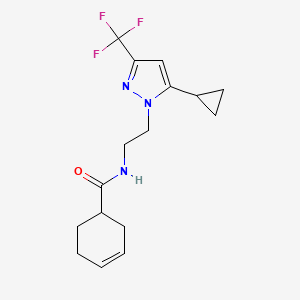
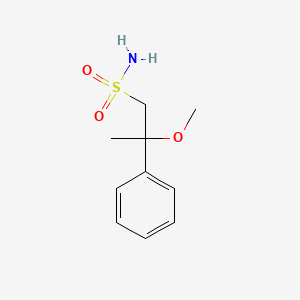
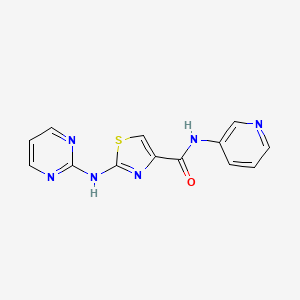
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
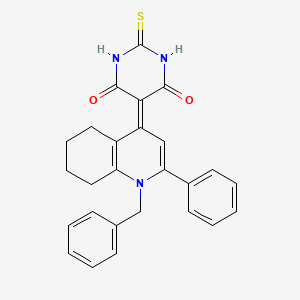
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)

